4-ethoxy-1-(4-fluorophenyl)-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
4-ethoxy-1-(4-fluorophenyl)-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-1-(4-fluorophenyl)-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the ethoxy group: This step involves the alkylation of the pyrazole ring with ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the fluorophenyl group: This can be done via a Suzuki coupling reaction between a boronic acid derivative of the fluorophenyl group and a halogenated pyrazole intermediate.
Formation of the sulfamoylphenethyl group: This step involves the reaction of the pyrazole intermediate with a sulfonamide derivative under appropriate conditions.
Formation of the carboxamide group: This final step involves the reaction of the intermediate with an appropriate carboxylic acid derivative or an amide coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-1-(4-fluorophenyl)-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution with reagents such as sodium azide, electrophilic substitution with reagents such as bromine or chlorine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-ethoxy-1-(4-fluorophenyl)-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-1-(4-fluorophenyl)-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-1-(4-chlorophenyl)-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide
- 4-ethoxy-1-(4-bromophenyl)-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide
- 4-ethoxy-1-(4-methylphenyl)-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide
Uniqueness
4-ethoxy-1-(4-fluorophenyl)-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide is unique due to the presence of the fluorophenyl group, which can impart specific properties such as increased lipophilicity, metabolic stability, and potential biological activity. The combination of the ethoxy, fluorophenyl, and sulfamoylphenethyl groups in the pyrazole scaffold makes this compound distinct from its analogs.
Properties
IUPAC Name |
4-ethoxy-1-(4-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O4S/c1-2-29-18-13-25(16-7-5-15(21)6-8-16)24-19(18)20(26)23-12-11-14-3-9-17(10-4-14)30(22,27)28/h3-10,13H,2,11-12H2,1H3,(H,23,26)(H2,22,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQMRZFMTQNNKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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